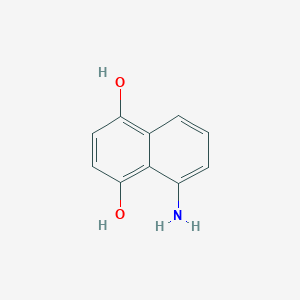
5-Aminonaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminonaphthalene-1,4-diol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) at the 5th position and hydroxyl groups (-OH) at the 1st and 4th positions on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,4-diol can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of nano copper (II) oxide as a catalyst is preferred due to its high catalytic activity and reusability . The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Aminonaphthalene-1,4-diol has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .
相似化合物的比较
Similar Compounds
1,4-Naphthalenediol: Similar to 5-Aminonaphthalene-1,4-diol but lacks the amino group.
5-Aminonaphthalene-1,4-dione: Contains a ketone group instead of hydroxyl groups.
4-Aminonaphthalene-1-ol: Has an amino group at the 4th position and a hydroxyl group at the 1st position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
生物活性
5-Aminonaphthalene-1,4-diol (5-AN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
This compound is a derivative of naphthalene, characterized by the presence of an amino group and two hydroxyl groups on the naphthalene ring. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of 5-AN in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Case Studies and Research Findings
-
Cell Viability and Apoptosis Induction :
- In a study evaluating its cytotoxic effects, 5-AN demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
- Flow cytometry analysis revealed that 5-AN induces apoptosis in these cell lines, as evidenced by increased Annexin V staining and alterations in mitochondrial membrane potential .
-
Mechanism of Action :
- Molecular docking studies suggest that 5-AN interacts with key enzymes involved in cancer metabolism, such as NQO1 (NAD(P)H:quinone oxidoreductase 1). This interaction promotes reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death .
- The compound's ability to induce cell cycle arrest was also noted, particularly at the G2/M phase, which contributes to its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, 5-AN has been investigated for its anti-inflammatory effects.
- Nitric Oxide Production :
Antioxidant Activity
The antioxidant properties of 5-AN have also been explored.
- Radical Scavenging Assays :
Summary of Biological Activities
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
5-aminonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
InChI 键 |
LPEAZCOKPRIYTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















